molecular formula C15H21N4NaO8S B12057806 Sulfo-LC-SDA(Sulfo-NHS-LC-Diazirine) (sulfosuccinimidyl 6-(4,4'-azipentanamido)hexanoate)

Sulfo-LC-SDA(Sulfo-NHS-LC-Diazirine) (sulfosuccinimidyl 6-(4,4'-azipentanamido)hexanoate)

Cat. No.: B12057806
M. Wt: 440.4 g/mol
InChI Key: NZJSKWCJBUEDEO-UHFFFAOYSA-M
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Description

Sulfo-LC-SDA (Sulfo-NHS-LC-Diazirine) (sulfosuccinimidyl 6-(4,4’-azipentanamido)hexanoate) is a heterobifunctional crosslinking reagent. It combines the properties of N-hydroxysuccinimide (NHS) ester and diazirine-based photoreaction chemistries. This compound is water-soluble due to the presence of a sulfonate group, making it suitable for aqueous solutions. It is primarily used in protein crosslinking to study protein structures and interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-LC-SDA involves the reaction of succinimidyl 6-(4,4’-azipentanamido)hexanoate with a sulfonate group to improve water solubility. The NHS ester group reacts with primary amines at pH 7 to 9 to form covalent amide bonds. The diazirine group is activated by long-wave UV light (330-370 nm) to react with any amino acid side chain or peptide backbone .

Industrial Production Methods

Industrial production of Sulfo-LC-SDA follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. The compound is typically stored in a desiccated environment to prevent moisture absorption, which can affect its stability .

Chemical Reactions Analysis

Types of Reactions

Sulfo-LC-SDA undergoes several types of reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are covalent amide bonds between the NHS ester and primary amines, and crosslinked proteins via the diazirine group .

Scientific Research Applications

Sulfo-LC-SDA is widely used in scientific research, including:

    Chemistry: Used for protein labeling and crosslinking to study protein structures and interactions.

    Biology: Helps in understanding protein-protein interactions and stabilizing protein complexes.

    Medicine: Used in drug development to study target protein interactions.

    Industry: Applied in the development of diagnostic tools and biosensors .

Mechanism of Action

Sulfo-LC-SDA exerts its effects through a two-step chemical crosslinking process:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfo-LC-SDA is unique due to its long spacer arm (12.5Å) that separates the two photoreactive groups, allowing for more efficient crosslinking. It also has better photostability in normal light compared to traditional photoreactive crosslinkers like phenyl azides .

Properties

Molecular Formula

C15H21N4NaO8S

Molecular Weight

440.4 g/mol

IUPAC Name

sodium;1-[6-[3-(3-methyldiazirin-3-yl)propanoylamino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C15H22N4O8S.Na/c1-15(17-18-15)7-6-11(20)16-8-4-2-3-5-13(22)27-19-12(21)9-10(14(19)23)28(24,25)26;/h10H,2-9H2,1H3,(H,16,20)(H,24,25,26);/q;+1/p-1

InChI Key

NZJSKWCJBUEDEO-UHFFFAOYSA-M

Canonical SMILES

CC1(N=N1)CCC(=O)NCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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